2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid
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Overview
Description
2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid is an organic compound with a complex structure that includes a bromophenoxy group, an acetyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid typically involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This intermediate is then reacted with acetic anhydride to introduce the acetyl group, followed by the addition of an amino acid derivative to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Common reagents used in these processes include acetic anhydride, chloroacetic acid, and various amino acid derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the acetyl and amino acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
p-Bromophenoxyacetic acid: Similar structure but lacks the acetyl and amino acid groups.
2-(2-acetyl-4-bromophenoxy)acetic acid: Contains an acetyl group but differs in the position of the bromophenoxy group
Uniqueness
2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group enhances its hydrophobic interactions, while the acetyl and amino acid moieties provide additional sites for chemical modification and biological activity .
Properties
IUPAC Name |
2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-7(11(15)16)13-10(14)6-17-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJFQXLXQDSVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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